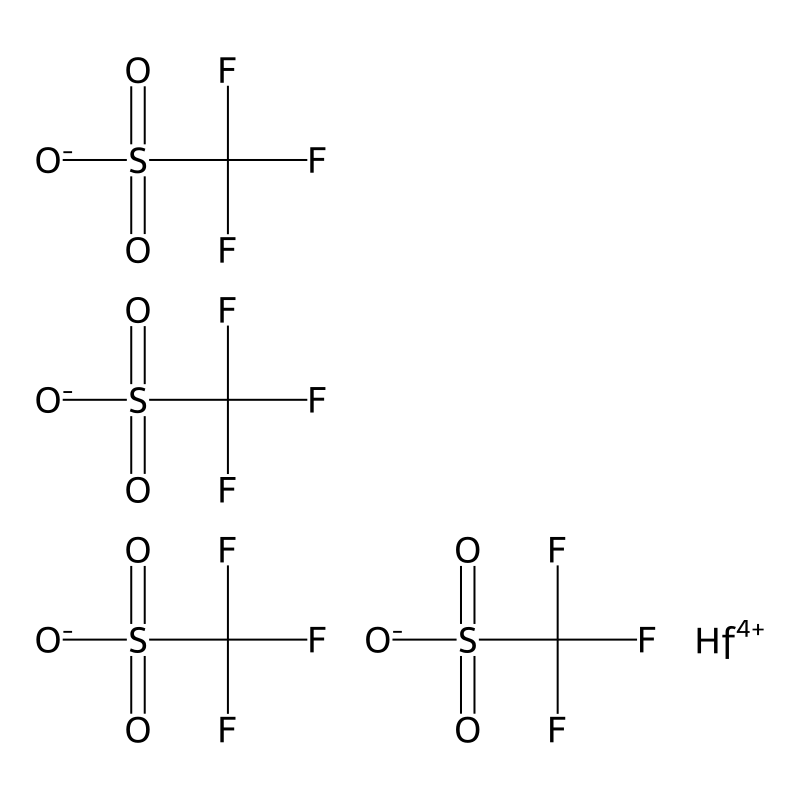

Hafnium(IV) Trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Friedel-Crafts Reactions

Hafnium(IV) Trifluoromethanesulfonate acts as an efficient catalyst for Friedel-Crafts acylation and alkylation reactions. These reactions involve attaching an acyl group (R-C=O) or alkyl group (R-) to an aromatic ring. Hf(OTf)4 allows for milder reaction conditions compared to traditional Friedel-Crafts catalysts like aluminum chloride (AlCl3), making it a valuable tool for synthesizing complex aromatic molecules. For instance, research has demonstrated its effectiveness in the direct acylation of phenol and naphthol derivatives [1].

[1] Hafnium trifluoromethanesulfonate (Hf(OTf)4) as an efficient catalyst in the fries rearrangement and direct acylation of phenol and naphthol derivatives, Kobayashi S, et al. ()

Carbonyl Activation and Functionalization

Hf(OTf)4's Lewis acidic character makes it adept at activating carbonyl groups (C=O) in organic molecules. This activation allows for further reactions with various nucleophiles, enabling the creation of new carbon-carbon bonds and functional groups. Research has explored its use in:

- Homogeneous methoxycarbonylation and hydrocarboxylation reactions of phenylacetylene: These reactions introduce methoxycarbonyl (CH3OCO-) or carboxyl (COOH) groups to phenylacetylene (C6H5C=CH) molecules [1].

- Prins-type cyclization reactions: These reactions involve the formation of cyclic structures through the reaction of an aldehyde or ketone with an olefin (alkene) molecule, facilitated by Hf(OTf)4 [1].

[1] Hafnium trifluoromethanesulfonate, 98%, Thermo Scientific ()

Other Applications

Beyond the aforementioned examples, Hf(OTf)4 finds use in other research areas:

- Aminomethylation reactions: This involves introducing an aminomethyl group (CH2-NH2) to aromatic compounds under Lewis acidic conditions using Hf(OTf)4 as a catalyst [3].

- Chemoselective thioacetalization and transthioacetalization: These reactions involve the formation and exchange of thioacetal groups (R2C(SR')2) in carbonyl compounds, with Hf(OTf)4 promoting the desired transformations [3].

[3] Hafnium trifluoromethanesulfonate 161337-67-3 - Sigma-Aldrich ()

Hafnium(IV) trifluoromethanesulfonate has demonstrated significant utility as a catalyst in various organic reactions. Notable reactions include:

- Friedel-Crafts Acylation: This compound effectively catalyzes the acylation of aromatic compounds, allowing for the introduction of acyl groups onto aromatic rings .

- Mannich-type Reactions: It has been used in Mannich-type reactions involving imines and hydrazones, facilitating the formation of carbon-nitrogen bonds .

- Regioselective Direct Acylation: The compound has shown efficiency in regioselective acylation of phenolic compounds and naphthol derivatives .

These reactions highlight the versatility of hafnium(IV) trifluoromethanesulfonate in organic synthesis.

The synthesis of hafnium(IV) trifluoromethanesulfonate can be achieved through several methods:

- Reaction with Triflic Acid: The original synthesis involves reacting hafnium tetrachloride with triflic acid, resulting in the formation of hafnium(IV) trifluoromethanesulfonate .

- Alternative Routes: Various modifications and alternative synthetic routes have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted methods.

These methods contribute to the accessibility of this compound for research and industrial applications.

Hafnium(IV) trifluoromethanesulfonate finds applications across multiple fields:

- Catalysis: Its primary application lies in catalyzing organic reactions, particularly those involving electrophilic aromatic substitution and carbon-carbon bond formation.

- Material Science: The compound may also have potential applications in material science, particularly in the development of advanced materials that require specific catalytic properties.

- Synthesis of Fine Chemicals: It is utilized in synthesizing fine chemicals and pharmaceuticals due to its effectiveness in various organic transformations.

Interaction studies involving hafnium(IV) trifluoromethanesulfonate primarily focus on its behavior as a Lewis acid in catalytic processes. Research has shown that its interactions with different substrates can lead to varying degrees of reactivity and selectivity. For instance, studies have indicated that the presence of hafnium(IV) trifluoromethanesulfonate enhances reaction rates and yields compared to other Lewis acids, underscoring its unique catalytic profile .

Hafnium(IV) trifluoromethanesulfonate shares similarities with other metal triflates and Lewis acids. Here are some comparable compounds:

| Compound | Formula | Key Features |

|---|---|---|

| Titanium(IV) Trifluoromethanesulfonate | Ti(OTf)₄ | Known for its catalytic activity in similar reactions |

| Zirconium(IV) Trifluoromethanesulfonate | Zr(OTf)₄ | Exhibits similar Lewis acid properties |

| Aluminum Triflate | Al(OTf)₃ | Commonly used as a catalyst but less effective than hafnium compounds |

Uniqueness of Hafnium(IV) Trifluoromethanesulfonate

Hafnium(IV) trifluoromethanesulfonate stands out due to its superior catalytic performance compared to other metal triflates. Its ability to facilitate complex organic transformations with high selectivity and efficiency makes it a unique reagent in synthetic chemistry. Additionally, its air stability allows for easier handling compared to some other reactive Lewis acids.

Hafnium(IV) trifluoromethanesulfonate exhibits remarkable catalytic activity in promoting keto-enol tautomerization processes, particularly in Mannich reaction systems. The mechanistic foundation of this acceleration lies in the exceptional Lewis acidity of the hafnium(IV) center, which is significantly enhanced by the electron-withdrawing trifluoromethanesulfonate ligands [1] [2].

Mechanistic Framework

The acceleration of keto-enol tautomerization by hafnium(IV) trifluoromethanesulfonate operates through a coordination-activation mechanism. The hafnium(IV) center coordinates to the carbonyl oxygen of ketones and aldehydes, thereby increasing the electrophilicity of the carbonyl carbon and simultaneously facilitating the abstraction of α-hydrogen atoms [1]. This dual activation significantly lowers the energy barrier for the keto-enol interconversion process.

Nuclear magnetic resonance spectroscopy studies utilizing hydrogen-deuterium exchange reactions in methanol-d4 have provided compelling evidence for this mechanistic pathway. When ketones are treated with hafnium(IV) trifluoromethanesulfonate in deuterated methanol, rapid incorporation of deuterium at the α-position is observed, indicating that the metal center dramatically accelerates the rate of enolate formation [1] [2]. The reaction proceeds through the formation of a hafnium-coordinated enolate intermediate, which exhibits enhanced nucleophilicity compared to the parent ketone.

Quantitative Analysis

The catalytic efficiency of hafnium(IV) trifluoromethanesulfonate in promoting keto-enol tautomerization has been quantified through kinetic studies. Under solvent-free conditions at room temperature, catalyst loadings as low as 0.1-0.5 mol% are sufficient to achieve complete conversion in Mannich reactions within 30 minutes to 2 hours [1]. This represents a significant improvement over conventional Lewis acids, which typically require higher catalyst loadings and longer reaction times.

The regioselectivity observed in these transformations is particularly noteworthy. When alkyl ketones are employed as substrates, hafnium(IV) trifluoromethanesulfonate-catalyzed Mannich reactions exhibit excellent regioselectivity, with the enolate formation occurring predominantly at the less substituted α-position [1]. This selectivity pattern is attributed to the steric environment around the hafnium center, which favors coordination to the less hindered carbonyl group.

Mechanistic Insights from Spectroscopic Studies

Proton nuclear magnetic resonance tracing experiments have revealed that hafnium(IV) trifluoromethanesulfonate significantly accelerates the keto-enol tautomerization process compared to uncatalyzed systems. The rate enhancement is particularly pronounced in the activation of β-ketone moieties, where the metal center facilitates the formation of stabilized enolate intermediates through coordination to both the α-carbonyl and β-carbonyl oxygen atoms [3].

The dual coordination mode observed in β-dicarbonyl systems results in a chelation effect that further stabilizes the enolate intermediate. This stabilization is reflected in the observed diastereoselectivity of the Mannich products, where the hafnium-coordinated enolate exhibits enhanced facial selectivity during the subsequent nucleophilic addition step [1].

Retro-Hydroalkoxylation Mechanisms in Polymer Deconstruction

The application of hafnium(IV) trifluoromethanesulfonate in polymer deconstruction represents a significant advancement in chemical recycling methodologies. The mechanism of retro-hydroalkoxylation catalyzed by this Lewis acid involves the selective cleavage of carbon-oxygen bonds in polyester linkages, followed by the formation of carboxylic acids and alkenes as primary products [4].

Mechanistic Pathway

The retro-hydroalkoxylation mechanism proceeds through a coordinated sequence of bond-breaking and bond-forming events. Initially, the hafnium(IV) center coordinates to the carbonyl oxygen of the ester linkage, activating the carbon-oxygen bond toward nucleophilic attack. The high oxophilicity of hafnium(IV) facilitates this coordination step, with the trifluoromethanesulfonate ligands providing the necessary electron-withdrawing character to enhance the Lewis acidity [4].

Following coordination, the activated ester undergoes carbon-oxygen bond cleavage through a retro-Michael-type mechanism. This process involves the elimination of the alkoxy group, generating a carboxylic acid and an alkene as the primary products. The reaction is particularly effective for primary alkyl esters, where the stability of the resulting alkene drives the reaction forward [4].

Tandem Catalytic Systems

The efficiency of the retro-hydroalkoxylation process is significantly enhanced when hafnium(IV) trifluoromethanesulfonate is employed in tandem with heterogeneous hydrogenation catalysts such as palladium on carbon. In these systems, the hafnium catalyst promotes the initial carbon-oxygen bond cleavage, while the palladium catalyst facilitates the subsequent hydrogenation of the intermediate alkenes to alkanes [4].

This tandem approach has been successfully applied to the deconstruction of various polyesters, including polyethylene terephthalate, polybutylene terephthalate, and polyethylene naphthalate. The reactions proceed under relatively mild conditions, with temperatures typically ranging from 150-200°C and hydrogen pressures of 20-50 bar [4]. The selectivity for the desired carboxylic acid and alkane products exceeds 90% in most cases, making this approach highly attractive for industrial applications.

Kinetic Considerations

The kinetics of the retro-hydroalkoxylation process are governed by several factors, including the structure of the alkoxy group, the reaction temperature, and the catalyst loading. Primary alkyl esters undergo retro-hydroalkoxylation more readily than secondary or tertiary esters, reflecting the relative stability of the corresponding alkenes [4]. The reaction rate follows the order: primary > secondary >> tertiary, which is consistent with the proposed mechanism involving alkene elimination.

Temperature plays a crucial role in determining the reaction rate and selectivity. While higher temperatures generally accelerate the reaction, they may also promote side reactions such as decarboxylation or thermal decomposition of the polymer substrate. The optimal temperature range for most polyester deconstruction reactions is 160-180°C, which provides a balance between reaction rate and selectivity [4].

Mechanistic Evidence from Spectroscopic Studies

Gas chromatography and nuclear magnetic resonance spectroscopy have provided direct evidence for the proposed retro-hydroalkoxylation mechanism. Monitoring the headspace gases during polyethylene terephthalate deconstruction reveals the formation of ethylene as an intermediate product, which is subsequently hydrogenated to ethane in the presence of the palladium catalyst [4]. The temporal evolution of these products supports the proposed sequential mechanism.

Isotope labeling experiments using deuterium-labeled substrates have further confirmed the mechanistic pathway. When polyethylene terephthalate-d4 is subjected to the tandem catalytic system, the deuterium atoms are incorporated into the final alkane products, indicating that the alkene intermediates are indeed formed through the elimination of the alkoxy group [4].

Dual Activation Pathways in Tandem Catalytic Systems

Hafnium(IV) trifluoromethanesulfonate exhibits unique dual activation capabilities that enable the development of highly efficient tandem catalytic systems. These systems leverage the multiple coordination sites and variable oxidation states accessible to hafnium to promote sequential reactions that would otherwise require separate catalytic steps [4] [5].

Lewis Acid-Metal Hydride Dual Activation

One of the most significant dual activation pathways involves the combination of hafnium(IV) trifluoromethanesulfonate with metal hydride reducing agents. In these systems, the hafnium center functions as a Lewis acid to activate carbonyl compounds, while the metal hydride provides the reducing equivalents necessary for the subsequent reduction step [6].

The mechanism involves initial coordination of the carbonyl substrate to the hafnium center, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydride donor, resulting in the formation of the corresponding alcohol. The dual activation is particularly effective for the reduction of sterically hindered ketones and aldehydes, where conventional reducing agents exhibit limited reactivity [6].

Heterogeneous-Homogeneous Dual Catalysis

The combination of hafnium(IV) trifluoromethanesulfonate with heterogeneous catalysts represents another important class of dual activation systems. In the polyester deconstruction methodology, hafnium(IV) trifluoromethanesulfonate functions as a homogeneous Lewis acid catalyst, while palladium on carbon serves as a heterogeneous hydrogenation catalyst [4].

This heterogeneous-homogeneous dual catalysis approach offers several advantages over single-catalyst systems. The homogeneous hafnium catalyst provides high selectivity for the carbon-oxygen bond cleavage step, while the heterogeneous palladium catalyst facilitates easy product separation and catalyst recovery. The spatial separation of the two catalytic functions also minimizes potential interference between the Lewis acid and metal sites [4].

Sequential Activation Mechanisms

The dual activation pathways in hafnium(IV) trifluoromethanesulfonate-catalyzed reactions often involve sequential rather than simultaneous activation of different substrate molecules. In the synthesis of biofuels from renewable platform chemicals, the hafnium catalyst first promotes the Lewis acid-catalyzed condensation of 2-methylfuran with carbonyl compounds to form carbon-carbon bonds [5].

The resulting intermediates, which contain the target carbon skeleton, then undergo hydrodeoxygenation or hydrogenation reactions catalyzed by the same hafnium-palladium dual catalyst system. This sequential activation approach enables the one-pot synthesis of structurally defined hydrocarbon and ether biofuels under mild reaction conditions [5].

Mechanistic Synergy

The effectiveness of dual activation pathways in hafnium(IV) trifluoromethanesulfonate systems arises from the mechanistic synergy between the different catalytic functions. The Lewis acid activation by hafnium enhances the electrophilicity of substrate molecules, making them more susceptible to nucleophilic attack or reduction. Simultaneously, the presence of reducing agents or hydrogenation catalysts provides the necessary chemical driving force to complete the overall transformation [4] [5].

This synergistic effect is particularly evident in the polymer deconstruction reactions, where the hafnium-catalyzed carbon-oxygen bond cleavage is thermodynamically coupled to the palladium-catalyzed hydrogenation step. The exergonic nature of the hydrogenation reaction helps drive the overall process forward, overcoming the potentially unfavorable thermodynamics of the carbon-oxygen bond cleavage step [4].

Computational Insights

Density functional theory calculations have provided valuable insights into the dual activation mechanisms operating in hafnium(IV) trifluoromethanesulfonate-catalyzed reactions. The calculations reveal that the hafnium center exhibits multiple coordination sites that can simultaneously interact with different substrate molecules or different functional groups within the same molecule [4].